molecular formula C13H11Cl B12659259 5-(Chloromethyl)-1,2-dihydroacenaphthylene CAS No. 62456-13-7

5-(Chloromethyl)-1,2-dihydroacenaphthylene

Cat. No.: B12659259
CAS No.: 62456-13-7
M. Wt: 202.68 g/mol
InChI Key: NEEMSAQTCUNZJD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a chloromethyl group attached to the acenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2-dihydroacenaphthylene typically involves the chloromethylation of 1,2-dihydroacenaphthylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acenaphthylene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to other functional groups such as methyl or hydroxymethyl.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various acenaphthylene derivatives with different functional groups, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

5-(Chloromethyl)-1,2-dihydroacenaphthylene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2-dihydroacenaphthylene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways in biological systems, resulting in specific biological effects. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure.

    5-(Chloromethyl)furfural: Another compound with a chloromethyl group, commonly used in the synthesis of bio-based chemicals.

Uniqueness

5-(Chloromethyl)-1,2-dihydroacenaphthylene is unique due to its acenaphthylene ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

62456-13-7

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

5-(chloromethyl)-1,2-dihydroacenaphthylene

InChI

InChI=1S/C13H11Cl/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5,8H2

InChI Key

NEEMSAQTCUNZJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)CCl

Origin of Product

United States

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